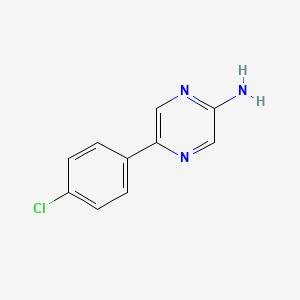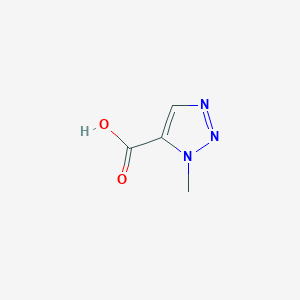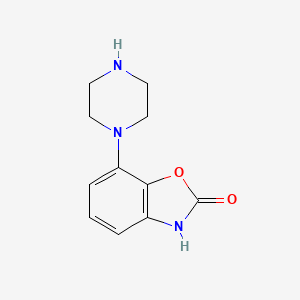
rac 1,2-Dioleoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1,2-Dioleoyl-3-chloropropanediol is an organic compound that belongs to the class of chloropropanols. It is a derivative of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with oleic acid. This compound is of interest due to its presence as a contaminant in processed foods and its potential health implications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.
Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.
Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.
Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.
Wirkmechanismus
The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:
Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.
DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.
Vergleich Mit ähnlichen Verbindungen
rac 1,2-Dioleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
3-Chloropropane-1,2-diol dipalmitate: Another ester of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with palmitic acid.
2-Chloropropane-1,3-diol: An isomer of 3-chloropropane-1,2-diol, with the chlorine atom located at a different position on the carbon chain.
Eigenschaften
Molekularformel |
C39H71ClO4 |
|---|---|
Molekulargewicht |
639.4 g/mol |
IUPAC-Name |
[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
BLQSPZHGZHJLGB-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)





